Clomeprop

描述

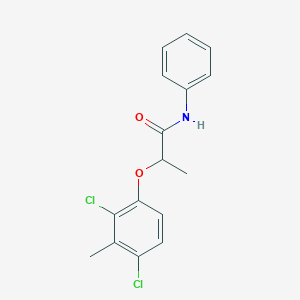

Clomeprop, also known as 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a synthetic herbicide primarily used for the control of broadleaf weeds in rice paddies. It is a member of the phenoxy herbicide and anilide herbicide groups. This compound functions as a selective herbicide, mimicking the action of natural plant hormones to disrupt the growth of target weeds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clomeprop involves the reaction of amine benzoic acid with chloroacetaldehyde to form chloroformamide. This intermediate is then reacted with oxalamine to produce this compound . The reaction conditions typically include controlled temperatures and the use of solvents such as acetone and n-hexane.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet regulatory standards .

化学反应分析

Types of Reactions: Clomeprop undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding acid, 2-(2,4-dichloro-3-methylphenoxy)propionic acid.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield its constituent amides and acids.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-(2,4-dichloro-3-methylphenoxy)propionic acid.

Hydrolysis: Amides and acids derived from the parent compound.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Phytotoxicity Studies

Clomeprop has been extensively studied for its phytotoxic effects on various plant species. Research indicates that its residual activity in soil can significantly affect the growth of sensitive crops such as radishes and tomatoes. A study conducted by Murano et al. (2007) revealed that the phytotoxic activity of this compound increased over time after application, with variations observed based on soil type and properties . The study highlighted that the concentration of DMPA (a hydrolyzed metabolite of this compound) in soil water was more closely correlated with phytotoxic effects than the total amount of DMPA in the soil .

Soil Behavior and Residual Activity

Research has focused on the movement and degradation of this compound in soil environments. A laboratory study demonstrated that this compound and its metabolite DMPA exhibited significant downward movement in soil columns, affecting their residual phytotoxicity . This behavior is crucial for understanding how this compound persists in agricultural settings and influences subsequent planting cycles.

Metabolism in Plant Seedlings

Studies have also explored the metabolic pathways of this compound in various plant seedlings. Tolerance levels were found to vary among species; for instance, azuki beans and rice seedlings showed higher tolerance compared to sensitive species like tomatoes . Understanding these metabolic processes is essential for assessing risks associated with herbicide application and for developing integrated weed management strategies.

Case Study 1: Residual Activity in Different Soil Types

In a controlled experiment, researchers assessed how different soil types influenced the residual activity of this compound and its metabolite DMPA. The findings indicated that sandy soils allowed for greater leaching and reduced residual phytotoxicity compared to clay soils, which retained higher concentrations of both compounds .

Case Study 2: Impact on Crop Rotation

Another study examined the implications of this compound application on crop rotation practices. It was found that fields treated with this compound showed reduced weed competition in subsequent planting seasons; however, careful monitoring was necessary to avoid potential phytotoxicity to rotational crops such as legumes .

Data Tables

| Plant Species | Tolerance Level | Observed Phytotoxic Effects |

|---|---|---|

| Azuki Bean | High | Minimal |

| Rice | High | Minimal |

| Tomato | Low | Significant wilting |

| Radish | Low | Stunted growth |

作用机制

Clomeprop acts as a synthetic auxin, mimicking the action of natural plant hormones like indole acetic acid. It disrupts the normal growth processes of target weeds by causing uncontrolled cell division and growth, leading to the death of the plant. The compound primarily targets the auxin receptors in the plant cells, initiating a cascade of events that result in the herbicidal effect .

相似化合物的比较

2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar action but different chemical structure.

Mecoprop: A phenoxy herbicide used for similar purposes but with a different substitution pattern on the aromatic ring.

Dicamba: A benzoic acid derivative with herbicidal properties similar to Clomeprop.

Uniqueness: this compound is unique in its specific action on rice paddies and its selective control of broadleaf weeds. Its chemical structure allows for effective absorption and translocation within the plant, making it a potent herbicide for specific agricultural applications .

生物活性

Clomeprop is chemically characterized as a substituted anilide. Its structure allows it to act on specific biochemical pathways in plants, particularly those involved in growth regulation. The compound's primary function is to inhibit certain growth processes in target weeds, which are often related to auxin signaling pathways.

This compound exhibits herbicidal activity primarily through its interaction with plant growth regulators. Research indicates that it does not function as a typical auxin but may interfere with auxin-binding proteins, suggesting a unique mode of action compared to other herbicides like glyphosate and 2,4-D .

Table 1: Comparison of Herbicides

| Herbicide | Mode of Action | Target Plants | Resistance Mechanism |

|---|---|---|---|

| This compound | Auxin-like activity | Grasses and sedges | Altered auxin signaling pathways |

| Glyphosate | Inhibition of EPSPS enzyme | Broadleaf weeds | Target site mutation |

| 2,4-D | Synthetic auxin | Various broadleaf | Overexpression of target enzymes |

Biological Activity and Efficacy

This compound has been reported to be effective against various species of Cyperus, particularly Cyperus difformis, which has shown resistance to multiple herbicides. Studies indicate that this compound can control resistant biotypes when applied at recommended rates, demonstrating its utility in integrated weed management strategies .

Case Study: Resistance Management

A greenhouse study highlighted the effectiveness of this compound in managing resistant populations of Cyperus difformis. The R biotype was less affected by sulfonylurea herbicides but was controlled effectively by this compound when applied in combination with other herbicides . This finding underscores the importance of rotation and mixture strategies in herbicide application.

Ecotoxicological Considerations

Despite its efficacy as a herbicide, there is scant information regarding the ecotoxicological profile of this compound. It has been categorized as an obsolete herbicide due to limited data on its environmental fate and potential impacts on non-target organisms .

Environmental Fate

The environmental persistence and degradation pathways of this compound remain poorly understood. Existing studies suggest that further research is needed to assess its long-term ecological impacts and potential bioaccumulation in aquatic systems .

Health Implications

The health effects associated with this compound exposure are not well-documented. Some reports indicate potential gastrointestinal toxicity following ingestion; however, comprehensive toxicological assessments are lacking . Regulatory agencies have yet to establish detailed safety profiles for this compound.

属性

IUPAC Name |

2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWWOHKFDSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058198 | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84496-56-0 | |

| Record name | Clomeprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomeprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMEPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。